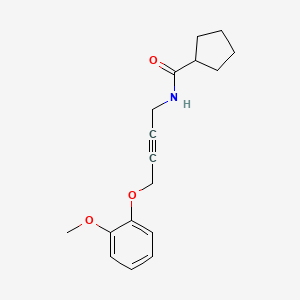

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide, also known as MBCP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MBCP is a small molecule that belongs to the family of amide compounds and has a unique chemical structure that makes it a promising candidate for various applications.

Scientific Research Applications

Synthesis and Chemical Properties

- Enantioselective Diels-Alder Reactions : The compound N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide has been identified as a potential candidate in the enantioselective Diels-Alder reactions. These reactions are critical for the synthesis of oxygen-functionalized cyclohexenes and cyclohexenones, essential building blocks in natural product synthesis. This research emphasizes the importance of developing new chiral ligands and catalysts for such reactions (Sudo et al., 2008).

Materials Science and Polymer Research

- Polymer Blend Properties : In materials science, the derivative 2,2-bis-(2-methoxy-4-methyleneoxy-phenoxy)-4,4,6,6,-bis[spiro(2′,2″dioxy-1′,1″biphenyl)]cyclophosphazene, closely related to the compound , has shown to enhance the mechanical and rheological properties of poly(butylene terephthalate)/polyamide blends. This indicates potential applications in enhancing polymer blends used in various industrial applications (Scaffaro et al., 2005).

Pharmacology and Medicinal Chemistry

- Kinase Inhibition : Research into the derivatives of this compound has led to the discovery of selective kinase inhibitors. These inhibitors, such as BMS-777607, have been identified for their potential in targeting the Met kinase superfamily, indicating their significance in developing new therapeutic agents for cancer treatment (Schroeder et al., 2009).

Environmental Science

- Micropollutant Removal : Research on compounds like this compound can contribute to understanding the removal of micropollutants in the environment. This is particularly relevant in the context of EU-wide monitoring of water pollutants, where the study of such compounds can enhance knowledge on environmental remediation techniques (Barbosa et al., 2016).

Biochemistry

- Antioxidant Activity and Biological Impact : The methoxyphenol component of this compound relates closely to compounds studied for their antioxidant properties. These studies delve into the understanding of radical-scavenging activities and the potential biological impact of such antioxidants, which can be vital in designing drugs for chemoprevention and cancer treatment (Fujisawa et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withDisintegrin and metalloproteinase domain-containing protein 17 .

Biochemical Pathways

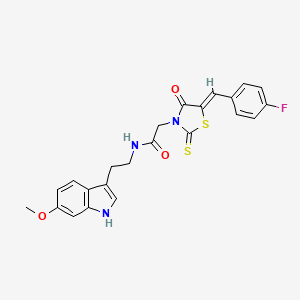

It belongs to the class of organic compounds known asindolyl carboxylic acids and derivatives . These compounds contain a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .

properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-15-10-4-5-11-16(15)21-13-7-6-12-18-17(19)14-8-2-3-9-14/h4-5,10-11,14H,2-3,8-9,12-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXHVCAHIWZESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)

![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)

![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)

![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)

![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2821034.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)

![2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride](/img/structure/B2821037.png)